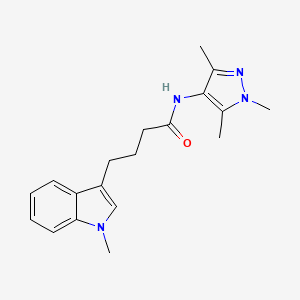![molecular formula C20H18Cl2N4O3 B12178576 N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide](/img/structure/B12178576.png)
N-(2,4-dichlorobenzyl)-N'-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is a synthetic organic compound that belongs to the class of indole derivatives This compound is characterized by the presence of a dichlorobenzyl group and an indole moiety, which are linked through an ethanediamide bridge
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 2,4-dichlorobenzyl chloride: This can be achieved by chlorination of 2,4-dichlorotoluene using chlorine gas in the presence of a catalyst.
Preparation of indole-2-carboxylic acid: Indole-2-carboxylic acid can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.
Coupling Reaction: The 2,4-dichlorobenzyl chloride is reacted with indole-2-carboxylic acid in the presence of a base to form the intermediate product.
Amidation: The intermediate product is then reacted with ethylenediamine to form the final compound, N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dichlorobenzyl group can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
科学研究应用
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and preventing the catalytic reaction.
相似化合物的比较
Similar Compounds
Efipladib: An indole derivative that acts as a potent inhibitor of cytosolic phospholipase A2.
WAY-196025: Another indole-based compound with similar inhibitory activity.
Uniqueness
N-(2,4-dichlorobenzyl)-N’-{2-[(1H-indol-2-ylcarbonyl)amino]ethyl}ethanediamide is unique due to its specific combination of a dichlorobenzyl group and an indole moiety, which imparts distinct chemical and biological properties
属性
分子式 |
C20H18Cl2N4O3 |
|---|---|
分子量 |
433.3 g/mol |
IUPAC 名称 |
N'-[(2,4-dichlorophenyl)methyl]-N-[2-(1H-indole-2-carbonylamino)ethyl]oxamide |
InChI |
InChI=1S/C20H18Cl2N4O3/c21-14-6-5-13(15(22)10-14)11-25-20(29)19(28)24-8-7-23-18(27)17-9-12-3-1-2-4-16(12)26-17/h1-6,9-10,26H,7-8,11H2,(H,23,27)(H,24,28)(H,25,29) |
InChI 键 |
RBUXHAZXNTZRPN-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C=C(N2)C(=O)NCCNC(=O)C(=O)NCC3=C(C=C(C=C3)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N'-[6-(4-chlorophenyl)pyridazin-3-yl]-N,N-diethylpropane-1,3-diamine](/img/structure/B12178507.png)

![N-{6-[(6-fluoro-2,3,4,9-tetrahydro-1H-carbazol-1-yl)amino]-6-oxohexyl}pyrazine-2-carboxamide](/img/structure/B12178519.png)
![3-phenyl-N-[(2Z)-4,5,6,7-tetrahydro-1,3-benzothiazol-2(3H)-ylidene]-5,6-dihydro-1,4-oxathiine-2-carboxamide](/img/structure/B12178523.png)
![3-{[4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl]methyl}-7,8-dimethoxy-5-methyl-3,5-dihydro-4H-pyridazino[4,5-b]indol-4-one](/img/structure/B12178530.png)

![3-(3,4-dimethoxyphenyl)-N-[2-(propan-2-yl)-1H-benzimidazol-5-yl]propanamide](/img/structure/B12178551.png)
![N-(2-chlorobenzyl)-3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propanamide](/img/structure/B12178554.png)
![N-{[1-(propan-2-yl)-1H-benzimidazol-2-yl]methyl}-4-(1H-tetrazol-1-yl)benzamide](/img/structure/B12178559.png)

![3-(4-methyl-1H-indol-1-yl)-N-[(2Z)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]propanamide](/img/structure/B12178567.png)
![4-hydroxy-6-methoxy-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)quinoline-3-carboxamide](/img/structure/B12178570.png)
![Methyl 4-[({[9-oxo-8-(prop-2-en-1-yl)-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl]oxy}acetyl)amino]benzoate](/img/structure/B12178572.png)
